Alazocine hydrochloride, (+/-)-
Description
Alazocine hydrochloride, (+/-)- (CASRN: 7619-35-4), is a racemic mixture classified as a sigma (σ) receptor ligand. Its molecular formula is C₁₇H₂₄ClNO, with a molecular weight of 293.85 g/mol . Alazocine is primarily utilized in preclinical studies to investigate sigma receptor-mediated mechanisms, which are implicated in neurological and psychiatric disorders such as schizophrenia, depression, and substance use disorders. Its racemic nature suggests a mixed pharmacological profile, combining the effects of both enantiomers, though specific stereochemical contributions remain an area of research .
Structure
3D Structure of Parent
Properties
CAS No. |
676351-51-2 |
|---|---|
Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1 |
InChI Key |
ZTGMHFIGNYXMJV-YGCKJKTASA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Origin of Product |
United States |
Preparation Methods
Benzomorphan Core Formation
The benzomorphan skeleton is synthesized via cyclization reactions. A pivotal method involves reacting phenylhydrazine hydrochloride with maleic anhydride to form a pyridazinone intermediate, which undergoes further cyclization. For example, 6-hydroxy-2-phenylpyridazin-3(2H)-one (8 ) is generated through a one-step cyclization using phenylhydrazine hydrochloride (6 ) and maleic anhydride (7 ) under reflux conditions. This intermediate serves as the foundation for subsequent modifications.
Alkylation and Cyclization
Alkylation introduces the allyl group to the nitrogen atom of the benzomorphan precursor. In laboratory settings, 1-(2-chloroethyl)piperidine is reacted with the pyridazinone intermediate (8 ) in acetonitrile using potassium carbonate as a base, yielding 2-phenyl-6-(2-(piperidin-1-yl)ethoxy)pyridazin-3(2H)-one (9 ) with an 81.9% yield. Cyclization is typically performed under reflux with catalysts like potassium iodide to enhance reaction efficiency.
Hydroxylation and Final Modification
Hydroxylation at specific positions is achieved using oxidizing agents such as potassium permanganate. Subsequent steps involve hydrochlorination to form the final hydrochloride salt. For instance, the free base of Alazocine is treated with hydrochloric acid in ethanol, precipitating the hydrochloride form.
Industrial-Scale Production Methods
Industrial synthesis prioritizes yield optimization and cost efficiency. Key steps include:
Industrial processes employ continuous flow reactors to maintain consistent temperature and pressure, reducing side reactions. Purification involves multistep crystallization using ethanol-water mixtures, followed by chromatography for enantiomeric separation.
Stereochemical Considerations in Synthesis
Alazocine’s (±)-racemic mixture necessitates careful stereochemical control. The (-)-enantiomer exhibits affinity for μ-, κ-, and δ-opioid receptors, while the (+)-enantiomer selectively targets σ1 receptors.
Enantioselective Synthesis
Chiral resolving agents, such as tartaric acid derivatives, are used to separate enantiomers post-synthesis. Alternatively, asymmetric catalysis during cyclization can favor one enantiomer. For example, palladium-catalyzed allylic alkylation achieves enantiomeric excesses (ee) of up to 78%.
Racemic Mixture Challenges
The racemic form’s preparation requires stoichiometric control to ensure equal (-)- and (+)-enantiomer ratios. Over-alkylation or incomplete cyclization often skews this balance, necessitating rigorous analytical monitoring via HPLC.
Purification and Isolation Techniques
Chromatographic methods, particularly using silica gel with methanol-chloroform mixtures, remove impurities from alkylation byproducts. Industrial-scale crystallization optimizes solvent ratios to maximize yield without compromising purity.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Alazocine hydrochloride, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted analogs with varying pharmacological properties.
Scientific Research Applications
Chemical Research
Alazocine hydrochloride is utilized as a reference compound in studies involving benzomorphan derivatives. Its structural characteristics allow researchers to investigate the chemical properties and interactions of related compounds. Specifically, it serves as a model for understanding the pharmacophore of sigma receptor ligands and opioid receptor agonists .
Sigma Receptor Studies
Alazocine hydrochloride is recognized for its high affinity for the sigma-1 receptor (σ1R), making it a valuable tool in neuropharmacological research. The (+)-enantiomer of alazocine has been instrumental in identifying and characterizing σ1R, which is implicated in various neurological conditions .
Opioid Receptor Interaction
The compound exhibits complex interactions with opioid receptors, particularly:
- (−)-Alazocine : Acts as a selective partial agonist at the κ-opioid receptor and an antagonist at the μ-opioid receptor.
- (+)-Alazocine : Displays modest affinity for opioid receptors but primarily functions as a σ1R agonist .
Pain Management
Research has highlighted alazocine's potential role in pain management through its analgesic properties. Studies have demonstrated that it can modulate pain responses via its action on both sigma and opioid receptors, suggesting its utility in developing new analgesics with improved efficacy and safety profiles .
Psychotomimetic Effects
Alazocine has been shown to induce psychotomimetic effects, which are being studied to understand their underlying mechanisms and potential therapeutic applications in psychiatric disorders . This aspect of alazocine's pharmacology opens avenues for exploring its effects on mood and cognition.
Case Studies and Findings
Several studies have documented the effects of alazocine hydrochloride in various experimental models:
Mechanism of Action
The mechanism of action of Alazocine hydrochloride, (+/-)-, involves its interaction with multiple receptor systems:
Sigma Receptors: The compound acts as a sigma receptor agonist, modulating various cellular processes.
Opioid Receptors: It exhibits partial agonist activity at kappa-opioid receptors and antagonist activity at mu-opioid receptors.
NMDA Receptors: At higher concentrations, the compound acts as an uncompetitive NMDA receptor antagonist.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | DEA Schedule | Key Structural Notes |
|---|---|---|---|---|
| Alazocine hydrochloride, (+/-)- | C₁₇H₂₄ClNO | 293.85 | 0 | Racemic mixture; σ receptor ligand |
| (+)-Metazocine fumarate | C₃₄H₄₆N₂O₆ | 578.75 | 2 | Fumarate salt; larger molecular size |
| (–)-N-Allylnormetazocine HCl | C₁₇H₂₄ClNO | 293.85 | 0 | Allyl substitution; (–)-enantiomer |
| (+)-N-Allylnormetazocine HCl | C₁₇H₂₄ClNO | 293.85 | 0 | Allyl substitution; (+)-enantiomer |
| (–)-cis-Normetazocine | C₁₄H₁₉NO | 217.31 | 0 | Simplified structure; lower MW |
| (+)-cis-Normetazocine | C₁₄H₁₉NO | 217.31 | 0 | Simplified structure; (+)-enantiomer |
Key Observations :
- Alazocine vs. N-Allylnormetazocines: Alazocine shares the same molecular formula and weight as both enantiomers of N-Allylnormetazocine (NANM). However, the presence of an allyl group in NANM derivatives may alter receptor binding kinetics or selectivity .
- Metazocine Fumarate: The fumarate salt and larger molecular weight (578.75 g/mol) distinguish it from alazocine.
- cis-Normetazocines: These compounds lack the chlorine atom and have a smaller backbone (C₁₄ vs. C₁₇ in alazocine), resulting in reduced molecular weight. This structural simplification may influence blood-brain barrier permeability or metabolic stability .
Pharmacological and Regulatory Differences
- Receptor Affinity: All listed compounds are sigma receptor ligands, but enantiomeric differences critically modulate activity. For example, (+)-NANM and (–)-NANM exhibit divergent binding affinities at σ₁ and σ₂ subtypes, as demonstrated in Carroll et al. (1992) .
- This regulatory distinction underscores the importance of molecular modifications in drug policy .
Research Findings and Implications
- Stereochemistry and Activity : Enantiopure compounds like (+)-NANM or (–)-NANM allow for precise studies of σ receptor subtypes, whereas racemic alazocine provides a broader but less selective tool .
- Structural Optimization : The allyl group in NANM derivatives and the fumarate salt in metazocine highlight strategies for enhancing solubility, stability, or receptor engagement.
- Regulatory Considerations : Schedule 0 status facilitates broader accessibility for research, making alazocine a practical choice for exploratory studies compared to restricted analogs like metazocine .
Biological Activity
Alazocine hydrochloride, commonly referred to as SKF-10047, is a compound with notable biological activities, particularly in relation to sigma receptors and opioid receptors. This article delves into its pharmacodynamics, biological activity, and relevant research findings, including case studies and data tables.
- IUPAC Name : 2'-Hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan
- Molecular Formula : C17H23NO
- Molar Mass : 257.377 g/mol
- CAS Number : [Not provided in sources]
Pharmacodynamics
Alazocine exhibits stereoselectivity in its pharmacological effects:
-
(−)-Alazocine :
- Acts as a partial agonist at the κ-opioid receptor.
- Functions as an antagonist at the μ-opioid receptor.
- Exhibits low affinity for sigma receptors.
-
(+)-Alazocine :
- Serves as a selective agonist for the σ1 receptor with high affinity (K_i = 48–66 nM).
- Displays moderate affinity for NMDA receptors, acting as an uncompetitive antagonist at higher concentrations.
The distinct profiles of the enantiomers make alazocine a valuable tool for research on sigma receptor functions and opioid receptor interactions .
Sigma Receptor Activity
Alazocine's interaction with sigma receptors is particularly significant:
- The compound has been utilized in various studies to understand the role of σ1 receptors in neuroprotection and pain modulation.
- Research indicates that σ1 receptor agonists can enhance autophagic processes and protect against neurodegenerative conditions by modulating intracellular calcium signaling and reducing oxidative stress .
Opioid Receptor Activity
The dual activity of alazocine at opioid receptors underlines its potential in pain management:
- The (−)-enantiomer shows promising analgesic properties through its action on the κ-opioid receptor while antagonizing μ-opioid effects .
- Studies have demonstrated that alazocine can reduce pain responses in animal models, highlighting its therapeutic potential .
Efficacy in Pain Models
A study evaluating the analgesic efficacy of alazocine derivatives indicated that compounds with high σ1 receptor affinity could significantly reduce pain responses in formalin-induced pain models. The results showed:
| Compound | Dose (mg/kg) | Phase 1 Flinches | Phase 2 Flinches |
|---|---|---|---|
| (+)-2R-LP2 | 5 | Not significant | Significant decrease |
| PRE-084 (σ1 agonist) | 32 | Not significant | Not significant |
This data suggests that σ1 receptor activation may play a critical role in modulating pain responses .
Neuroprotective Effects
Research has also explored alazocine's neuroprotective properties through its σ1 receptor activity:
- In models of neurodegeneration, treatments with σ1 receptor agonists like alazocine have shown to improve neuronal survival and function by enhancing autophagy and reducing apoptosis rates .
Summary of Findings
The biological activity of alazocine hydrochloride is characterized by:
- Opioid Receptor Modulation : Effective as both a partial agonist and antagonist depending on the enantiomer.
- Sigma Receptor Interaction : High affinity for σ1 receptors leads to potential applications in neuroprotection and pain management.
Q & A
Q. How can researchers optimize experimental design to minimize variability in behavioral assays with (±)-Alazocine hydrochloride?
- Answer : Standardize environmental factors (e.g., humidity, noise) and use counterbalanced designs to control for order effects. Employ blinded scoring for behavioral outcomes (e.g., passive avoidance). Power analysis should determine sample sizes a priori, with ≥80% statistical power. Report negative results to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
